molecular formula C4H5NaO3 B12394499 sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate

Cat. No.: B12394499
M. Wt: 130.054 g/mol
InChI Key: SUAMAHKUSIHRMR-KQJMWJMRSA-M
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Description

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of 2-oxobutanoate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in metabolic studies and other biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate typically involves the isotopic exchange of hydrogen and carbon atoms in the parent compound, 2-oxobutanoate. The process includes:

    Deuterium Exchange:

    Carbon-13 Labeling: The incorporation of carbon-13 isotopes is done using carbon-13 labeled precursors in the synthesis pathway.

Industrial Production Methods

Industrial production of this compound involves large-scale isotopic exchange reactions, ensuring high purity and yield. The process is optimized to minimize the loss of isotopic labels and to ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylates and carbon dioxide.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:

    Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.

    Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.

    Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.

    Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-oxo(1,2,3,4-13C4)butanoate: Similar compound without deuterium labeling.

    Sodium 3,3-dideuterio-2-oxobutanoate: Similar compound without carbon-13 labeling.

    Sodium 2-oxobutanoate: The parent compound without any isotopic labeling.

Uniqueness

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is unique due to its dual isotopic labeling, which provides a more detailed and comprehensive understanding of metabolic processes compared to compounds with single isotopic labels. This dual labeling allows for simultaneous tracking of carbon and hydrogen atoms, offering more precise data in metabolic studies.

Properties

Molecular Formula

C4H5NaO3

Molecular Weight

130.054 g/mol

IUPAC Name

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1;

InChI Key

SUAMAHKUSIHRMR-KQJMWJMRSA-M

Isomeric SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Canonical SMILES

CCC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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